N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O6S and its molecular weight is 495.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the synthesis and evaluation of compounds with similar structures, investigating their biological activities. For instance, novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones have been synthesized and tested for their in vivo analgesic and anti-inflammatory activities, demonstrating promising results (Demchenko et al., 2015). These compounds have been characterized by 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, highlighting the methodological approaches towards understanding the pharmacological potential of these compounds.
Pharmacological Potential
Further studies have explored the structure-activity relationships of compounds with similar frameworks, focusing on improving metabolic stability and investigating their inhibitory activities against specific targets such as PI3Kα and mTOR in vitro and in vivo (Stec et al., 2011). These findings are crucial for developing new therapeutic agents with optimized pharmacokinetic profiles and reduced metabolic liabilities.
Anticancer and Antitumor Activities
The anticancer and antitumor potentials of related compounds have been a significant focus. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, demonstrating effectiveness against various cancer cell lines (Fallah-Tafti et al., 2011). This research contributes to the ongoing efforts to find new cancer therapies by targeting specific molecular pathways.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O6S/c29-18(24-11-14-3-4-15-17(10-14)34-13-33-15)12-28-22(30)20-21(19(26-28)16-2-1-7-32-16)35-23(25-20)27-5-8-31-9-6-27/h1-4,7,10H,5-6,8-9,11-13H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPTXUYCAOVITE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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